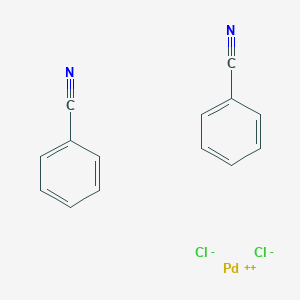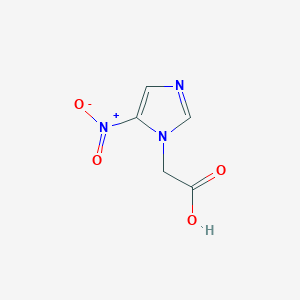
(5-Nitro-1H-imidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitro-1H-imidazol-1-yl)acetic acid, commonly known as niacinamide, is a chemical compound with the molecular formula C6H6N4O3. It is a derivative of imidazole and is an important intermediate in the synthesis of many organic compounds. Niacinamide has been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of niacinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the sirtuin pathway and the nuclear factor-kappaB (NF-kB) pathway. Niacinamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Niacinamide has a variety of biochemical and physiological effects. It has been shown to increase the production of ceramides, which are important components of the skin barrier. Niacinamide has also been shown to reduce the production of sebum, which can help to improve acne. In addition, niacinamide has been shown to reduce the production of melanin, which can help to reduce hyperpigmentation.
Vorteile Und Einschränkungen Für Laborexperimente
Niacinamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Niacinamide is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, niacinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions and may require the use of organic solvents. In addition, niacinamide can interact with other compounds in complex ways, which can complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for research on niacinamide. One area of interest is the development of novel niacinamide derivatives with improved properties. Another area of interest is the development of new methods for the synthesis of niacinamide. In addition, there is ongoing research on the potential use of niacinamide in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of niacinamide and to identify its full range of potential applications.
Conclusion:
In conclusion, niacinamide is a chemical compound with a wide range of potential applications in scientific research. It has been extensively studied for its various biochemical and physiological effects and has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. While niacinamide has some limitations for lab experiments, it remains a valuable tool for researchers in a variety of fields. Ongoing research on niacinamide is likely to uncover new applications and further our understanding of its mechanism of action.
Synthesemethoden
Niacinamide can be synthesized by the reaction of 5-nitroimidazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an imidazolylacetic acid intermediate, which is then reduced to niacinamide.
Wissenschaftliche Forschungsanwendungen
Niacinamide has been extensively studied for its various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. Niacinamide has also been shown to improve skin barrier function and reduce hyperpigmentation. In addition, niacinamide has been studied for its potential use in the treatment of a variety of diseases, including diabetes, arthritis, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14766-55-3 |
|---|---|
Produktname |
(5-Nitro-1H-imidazol-1-yl)acetic acid |
Molekularformel |
C5H5N3O4 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
2-(5-nitroimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)2-7-3-6-1-4(7)8(11)12/h1,3H,2H2,(H,9,10) |
InChI-Schlüssel |
ZWUJTBSXSRTFCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(N(C=N1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



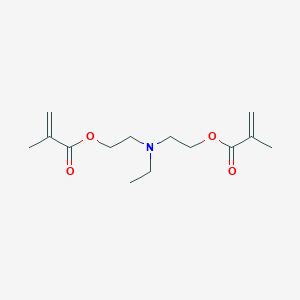
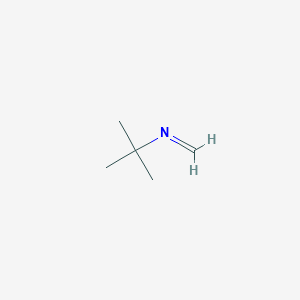
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
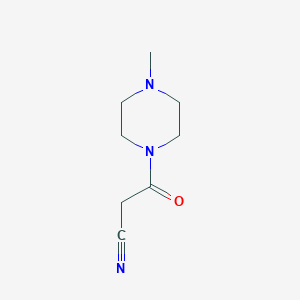
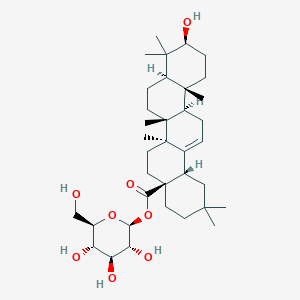
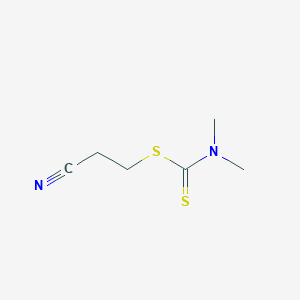
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
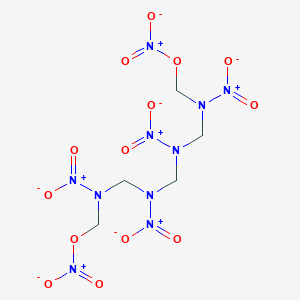
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

